

Fmoc-D-Phe(4-CF₃)-OH structure and formula

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Compound of Interest

Compound Name: *Fmoc-D-Phe(4-CF₃)-OH*

CAS No.: 238742-88-6

Cat. No.: B557870

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An In-depth Technical Guide to **Fmoc-D-Phe(4-CF₃)-OH**: Structure, Synthesis, and Application

Abstract

This guide provides a comprehensive technical overview of **Fmoc-D-Phe(4-CF₃)-OH**, an N-terminally protected, non-proteinogenic amino acid derivative critical to modern peptide chemistry and drug discovery. We will dissect its molecular structure, detailing the specific roles of the fluorenylmethoxycarbonyl (Fmoc) group, the D-chiral configuration, and the para-trifluoromethyl-phenyl side chain. This document furnishes detailed physicochemical data, step-by-step protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and subsequent peptide purification and characterization. The rationale behind its use—to enhance peptide stability, lipophilicity, and biological activity—is explored, positioning **Fmoc-D-Phe(4-CF₃)-OH** as a strategic building block for developing robust peptide-based therapeutics and research tools. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Strategic Advantage of Fmoc-D-Phe(4-CF₃)-OH

In the landscape of peptide-based drug development, the ability to modulate the pharmacological properties of a molecule is paramount. **Fmoc-D-Phe(4-CF₃)-OH**, also known as Fmoc-4-(trifluoromethyl)-D-phenylalanine, is a specialized amino acid derivative designed for this purpose.^[1] Its structure is a deliberate convergence of three key features that impart unique advantages in peptide design:

- **The Fmoc Protecting Group:** The fluorenylmethoxycarbonyl group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis (SPPS).^[2] Its lability to mild basic conditions (e.g., piperidine) allows for the sequential addition of amino acids to a growing peptide chain without damaging acid-sensitive linkages or side-chain protecting groups.^{[3][4]}
- **The D-Configuration:** Peptides in nature are constructed from L-amino acids. The incorporation of a D-amino acid, such as D-Phe(4-CF₃), provides a powerful tool to increase the peptide's resistance to enzymatic degradation by proteases. This significantly enhances the in-vivo half-life and bioavailability of the resulting therapeutic peptide.
- **The 4-Trifluoromethyl (CF₃) Phenyl Side Chain:** The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve a drug's metabolic stability and pharmacokinetic profile.^[5] The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the lipophilicity and stability of the amino acid, which can improve cell membrane permeability and strengthen binding interactions within biological targets.^[1]

Collectively, these features make **Fmoc-D-Phe(4-CF₃)-OH** an invaluable reagent for synthesizing peptides with enhanced stability, targeted biological activity, and improved drug-like properties, particularly for developing inhibitors of protein-protein interactions.^[6]

Physicochemical Properties and Structure

A thorough understanding of the physical and chemical properties of **Fmoc-D-Phe(4-CF₃)-OH** is essential for its proper handling, storage, and application in synthesis.

Chemical Structure

The molecule consists of a D-phenylalanine core, where the phenyl ring is substituted at the para (4) position with a trifluoromethyl group. The alpha-amino group is protected by the Fmoc moiety.

SMILES:OC(=O)C(F)(F)FNC(=O)OCC2c3ccccc3-c4ccccc24

Data Summary

The key quantitative and qualitative data for **Fmoc-D-Phe(4-CF₃)-OH** are summarized below for quick reference.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| IUPAC Name | (2R)-2-[[-(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
| Synonyms | Fmoc-4-(trifluoromethyl)-D-phenylalanine | [1] |
| CAS Number | 238742-88-6 | [1] |
| Molecular Formula | C ₂₅ H ₂₀ F ₃ NO ₄ | [1] |
| Molecular Weight | 455.43 g/mol | [1] |
| Appearance | White powder | [1] |
| Purity | ≥98% (Chiral HPLC) | [1] |
| Storage Conditions | 2–8°C, store in a dry, inert atmosphere | [1] |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) | [4] |
| InChI Key | YMEGJWTUWMVZPD-JOCHJYFZSA-N | |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-D-Phe(4-CF₃)-OH** is as a building block in Fmoc-based SPPS. The workflow involves a cyclical process of deprotection and coupling to assemble a peptide sequence on a solid support.

Experimental Protocol: Coupling of Fmoc-D-Phe(4-CF₃)-OH

This protocol describes a standard manual procedure for coupling the amino acid to a resin-bound peptide chain with a free N-terminal amine.

Prerequisites:

- Solid support resin (e.g., Rink Amide, Wang) with the N-terminus of the growing peptide chain deprotected.
- High-purity solvents and reagents are essential for high-yield synthesis.[\[4\]](#)

Step-by-Step Methodology:

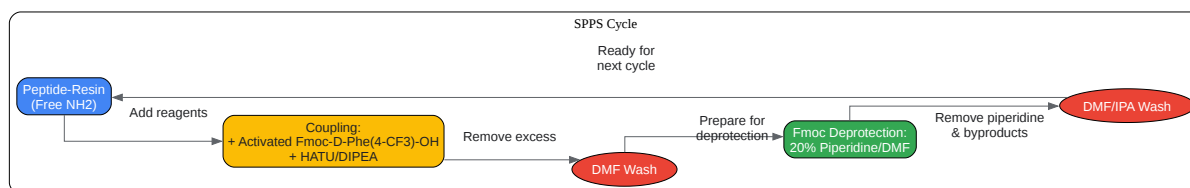
- Resin Preparation:
 - Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
 - Drain the DMF.
- Fmoc Deprotection (if not already performed):
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Repeat with a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
 - Causality: The first short treatment removes the Fmoc-dibenzofulvene adduct, while the second ensures complete removal of the Fmoc group, liberating the N-terminal amine for the subsequent coupling reaction.[\[3\]](#)

- Resin Washing:
 - Wash the resin thoroughly to remove residual piperidine. A typical sequence is:
 - DMF (3 times)
 - Isopropanol (IPA) (2 times)
 - DMF (3 times)
 - Causality: Residual base can neutralize the activated amino acid and prevent efficient coupling.
- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-D-Phe(4-CF₃)-OH** (3–5 equivalents relative to resin loading) in DMF.
 - Add a coupling reagent, such as HATU (3 eq.), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6 eq.).
 - Allow the mixture to pre-activate for 2-5 minutes.
 - Causality: HATU converts the carboxylic acid of the Fmoc-amino acid into a highly reactive O-acylisourea ester, which is susceptible to nucleophilic attack by the peptide's N-terminal amine. DIPEA acts as an organic base to facilitate this reaction.
- Coupling Reaction:
 - Add the activated amino acid solution to the reaction vessel containing the washed resin.
 - Agitate at room temperature for 1-2 hours.
- Monitoring Coupling Completion:
 - Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and perform a qualitative test (e.g., Kaiser test or TNBS test).

- A negative result (e.g., colorless beads for Kaiser test) indicates the absence of free primary amines and thus a complete reaction. If the test is positive, the coupling step should be repeated.
- Trustworthiness: This in-process control is a self-validating step that ensures the integrity of the final peptide sequence.
- Final Washing:
 - Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

SPPS Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc-SPPS process.



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Caption: The Fmoc-SPPS cycle for incorporating **Fmoc-D-Phe(4-CF3)-OH**.

Post-Synthesis: Peptide Purification and Characterization

Following the completion of synthesis, the peptide must be cleaved from the solid support and purified to ensure it meets the standards required for research or therapeutic use.

Cleavage and Deprotection

The peptide is cleaved from the resin using a strong acid "cocktail," typically containing Trifluoroacetic Acid (TFA) and scavengers (e.g., triisopropylsilane, water) to protect sensitive side chains from reactive cations generated during the process.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

- **Sample Preparation:** Dissolve the crude, cleaved peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
- **Column:** Use a C18 stationary phase column, which is effective for separating hydrophobic peptides.
- **Mobile Phases:**
 - Buffer A: 0.1% TFA in Water
 - Buffer B: 0.1% TFA in Acetonitrile
- **Gradient Elution:** Run a linear gradient, for example, from 5% to 95% Buffer B over 30-60 minutes. The increased hydrophobicity from the Phe(4-CF₃) residue may require a steeper gradient or higher final concentration of acetonitrile for elution.
- **Detection:** Monitor the column effluent at 220 nm and 280 nm.
- **Fraction Collection:** Collect fractions corresponding to the major peak.

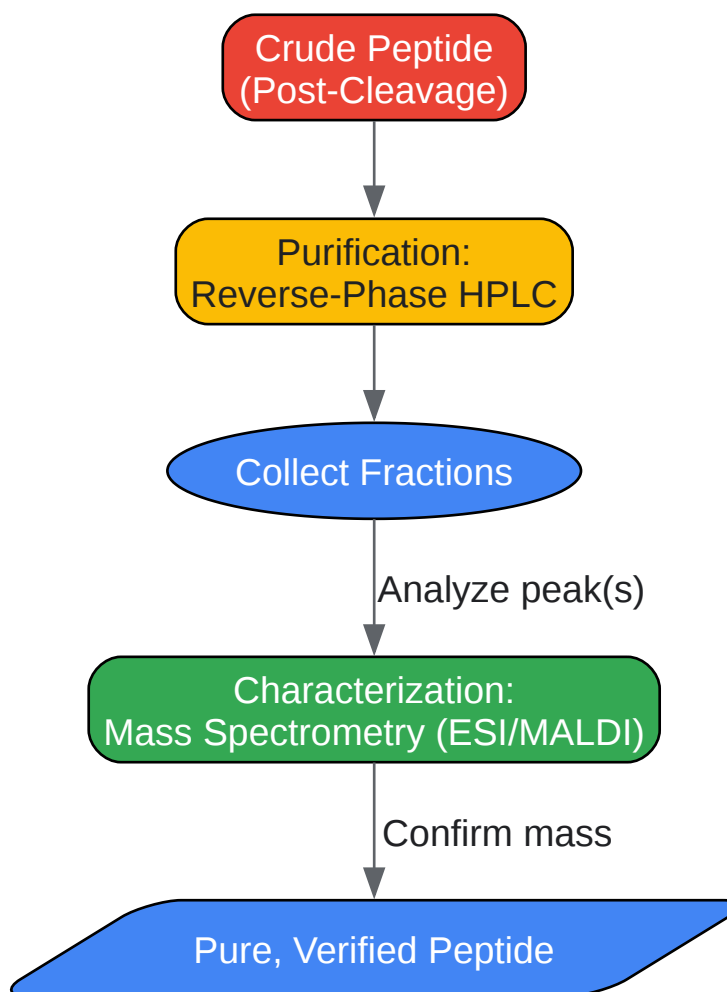
Characterization: Mass Spectrometry (MS)

The identity of the purified peptide must be confirmed by verifying its molecular weight.

- **Technique:** Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

- Procedure: Infuse a diluted sample of the purified peptide fraction into the mass spectrometer.
- Analysis: Compare the observed mass-to-charge (m/z) ratio with the calculated theoretical mass of the target peptide. The presence of the correct molecular ion peak validates the synthesis.

Analytical Workflow Visualization



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Caption: Post-synthesis workflow for peptide purification and analysis.

Conclusion

Fmoc-D-Phe(4-CF₃)-OH is more than a mere building block; it is a strategic tool for molecular engineering. Its trifecta of features—a base-labile protecting group, a protease-resistant chiral center, and a stability-enhancing fluorinated side chain—provides peptide chemists with a reliable method for creating peptides with superior therapeutic potential. The robust protocols for its incorporation via SPPS and the straightforward analytical validation make it an essential component in the modern drug discovery toolkit. By enabling the fine-tuning of peptide properties, **Fmoc-D-Phe(4-CF₃)-OH** facilitates the development of next-generation peptide drugs with enhanced efficacy, stability, and bioavailability.[1]

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